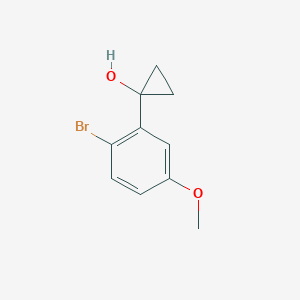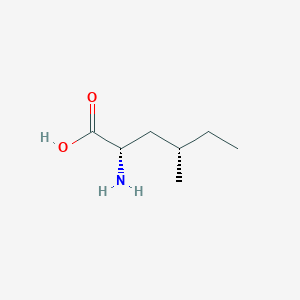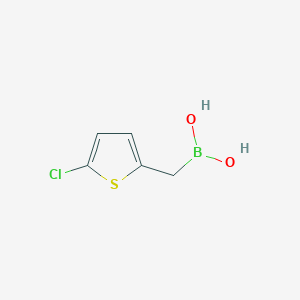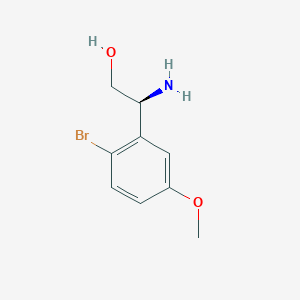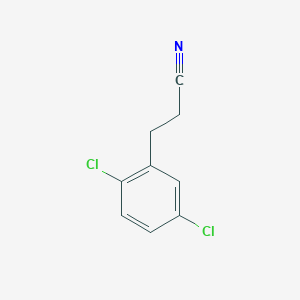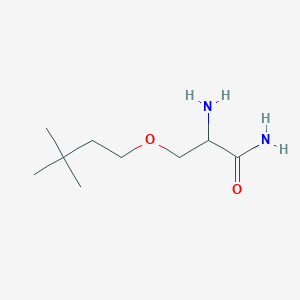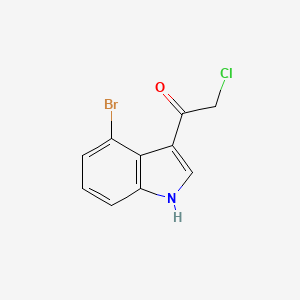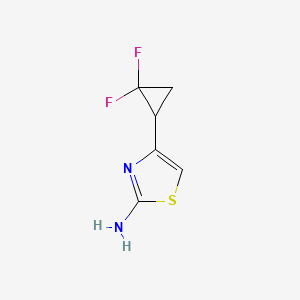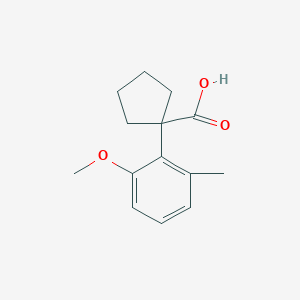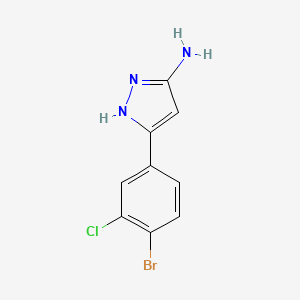
3-(2-Oxopiperidin-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxopiperidin-4-yl)propanoic acid is an organic compound that features a piperidine ring with a ketone group at the second position and a propanoic acid moiety attached to the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-(2-Oxopiperidin-4-yl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization and dehydration processes.
化学反应分析
Types of Reactions
3-(2-Oxopiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学研究应用
3-(2-Oxopiperidin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(2-Oxopiperidin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2-Oxopiperidin-4-yl)propanoic acid include other piperidine derivatives and compounds with similar structural features, such as:
- 3-(2-Oxopiperidin-4-yl)butanoic acid
- 3-(2-Oxopiperidin-4-yl)pentanoic acid
- 3-(2-Oxopiperidin-4-yl)hexanoic acid
Uniqueness
What sets 3-(2-Oxopiperidin-4-yl)propanoic acid apart from these similar compounds is its specific structural configuration and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-(2-oxopiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-5-6(3-4-9-7)1-2-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
InChI 键 |
OOKOOUHKHQARDI-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)CC1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


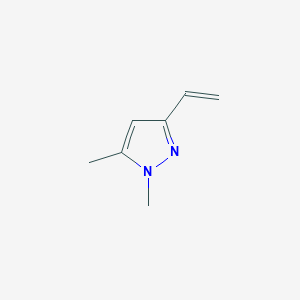
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
